Superior Human DHODH Inhibition Potency: 3-Phenyl Derivative vs. Unsubstituted Parent Core
The 3-phenyl substitution on the dihydroisoquinoline-1,4-dione core confers an 8-fold improvement in human DHODH inhibitory potency compared to the unsubstituted 2,3-dihydroisoquinoline-1,4-dione core [1][2]. This quantitative difference is critical for applications requiring potent DHODH inhibition.
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (DHODH) |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | 2,3-Dihydroisoquinoline-1,4-dione (CAS 31053-30-2); IC50 = 2,600 nM |
| Quantified Difference | 8-fold lower IC50 (higher potency) |
| Conditions | Assay: DCIP reduction-based indirect assay, DHO as substrate, measurement at 4 sec intervals for 60 secs [1][2] |
Why This Matters
For researchers validating DHODH as a therapeutic target or developing inhibitors, the 330 nM IC50 of the 3-phenyl derivative provides a more potent starting point, reducing the need for extensive early-stage optimization compared to the 2600 nM IC50 of the unsubstituted core.
- [1] BindingDB. BDBM50523230 (CHEMBL4566973): 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione. IC50: 330 nM (Human DHODH). View Source
- [2] BindingDB. BDBM50523218 (CHEMBL2408377): 2,3-Dihydroisoquinoline-1,4-dione. IC50: 2600 nM (Human DHODH). View Source
